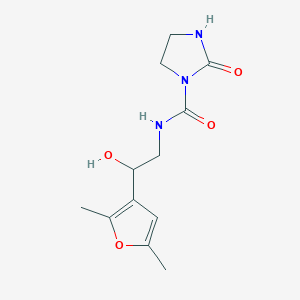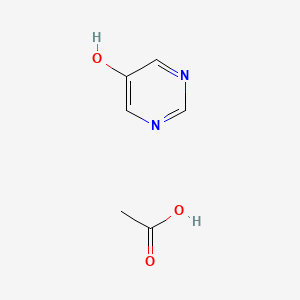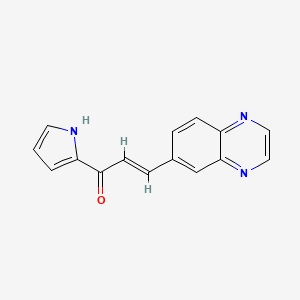![molecular formula C12H17N3O3 B2395615 1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006440-59-0](/img/structure/B2395615.png)
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid, also known as MPPC, is a chemical compound that has been widely used in scientific research. MPPC is a pyrazole derivative that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) that is mainly expressed in the mesocorticolimbic system of the brain. By binding to the D3 receptor, this compound blocks the binding of dopamine, which is the endogenous ligand of the receptor. This results in a decrease in the activity of the D3 receptor and its downstream signaling pathways, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the binding of dopamine to the D3 receptor with high affinity and selectivity. In vivo studies have shown that this compound can modulate the activity of the mesocorticolimbic system, which is involved in reward-related behaviors. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid has several advantages as a tool for scientific research. It is a selective antagonist of the dopamine D3 receptor, which allows for the specific modulation of the receptor's activity without affecting other dopamine receptors. This compound is also relatively stable and can be easily synthesized and purified. However, there are also some limitations to using this compound in lab experiments. Its high affinity for the D3 receptor can lead to off-target effects, and its pharmacokinetic properties may limit its use in vivo.
Direcciones Futuras
There are several future directions for the use of 1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid in scientific research. One area of interest is the role of the D3 receptor in drug addiction and relapse. This compound has been shown to reduce drug-seeking behavior in animal models, and further studies could elucidate the underlying mechanisms. Another area of interest is the development of more selective and potent D3 receptor antagonists, which could have therapeutic potential for neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies could lead to new treatment strategies for various diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promise in scientific research. Its selective antagonism of the dopamine D3 receptor has led to its use as a tool to study various neurological disorders and reward-related behaviors. While there are limitations to its use, this compound has several advantages and future directions for research.
Métodos De Síntesis
The synthesis of 1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid involves the reaction of 4-methylpiperidine-1-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting this compound is obtained by purification through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as schizophrenia, Parkinson's disease, and drug addiction. This compound has also been used as a tool to study the role of the D3 receptor in reward-related behaviors, memory, and learning.
Propiedades
IUPAC Name |
1-methyl-3-(4-methylpiperidine-1-carbonyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-3-5-15(6-4-8)11(16)10-9(12(17)18)7-14(2)13-10/h7-8H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAHPVBAMFIESV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2395532.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)





![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)

![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)



![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)